molecular formula C19H17Cl2N3O B2974256 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 305865-40-1

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B2974256
CAS No.: 305865-40-1
M. Wt: 374.27
InChI Key: UBSZWJQSQYZWPU-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a synthetic organic compound that combines a carbazole moiety with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Carbazole Intermediate:

    Attachment of the Imidazole Ring:

    Final Functionalization:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the carbazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted carbazole derivatives.

Scientific Research Applications

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its application.

Comparison with Similar Compounds

    1-(9H-Carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    3,6-Dichloro-9H-carbazole: A simpler structure without the imidazole and propan-2-ol groups, used as an intermediate in various syntheses.

Uniqueness:

  • The presence of both the dichloro-substituted carbazole and the imidazole ring in 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol provides a unique combination of electronic and steric properties, making it particularly useful in specific applications such

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSZWJQSQYZWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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